2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
Description
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that features a quinoline core, a furan ring, and a fluorophenyl group
Properties
IUPAC Name |
2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O3S/c23-13-4-1-5-14(10-13)25-19(28)12-30-22-15(11-24)20(18-8-3-9-29-18)21-16(26-22)6-2-7-17(21)27/h1,3-5,8-10,20,26H,2,6-7,12H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEFUCQWNZUFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C(=C(N2)SCC(=O)NC3=CC(=CC=C3)F)C#N)C4=CC=CO4)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the furan ring and the cyano group. The final step involves the attachment of the fluorophenyl acetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the furan ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various substituents onto the fluorophenyl ring .
Scientific Research Applications
2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
- 2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(2-fluorophenyl)acetamide
- 2-[[3-cyano-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Uniqueness
What sets 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain biological targets, making it a promising candidate for drug development .
Biological Activity
The compound 2-{[3-cyano-4-(furan-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is , and it features several key functional groups:
- Hexahydroquinoline core : Known for its diverse biological activities.
- Furan ring : Contributes to the compound's reactivity and potential interactions with biological targets.
- Cyano group : Often associated with increased biological activity due to its electronegative character.
Biological Activity
Research into compounds structurally related to this compound has revealed various biological activities:
Anti-inflammatory Activity
Several studies have demonstrated that compounds containing furan and quinoline moieties exhibit anti-inflammatory effects. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 2-{[3-cyano-4-(furan-2-yl)-5-oxo... | Anti-inflammatory | |
| Substituted furan derivatives | Anti-inflammatory |
Antinociceptive Activity
Similar compounds have shown promise in pain relief:
Case Studies
While direct studies on the specific compound are sparse, related compounds have been extensively researched. For instance:
- Study on Furan Derivatives : A study published in Russian Chemical Bulletin highlighted the synthesis and anti-inflammatory activity of substituted furan derivatives. These findings suggest that the furan moiety contributes significantly to the observed biological effects .
- Quinoline-Based Compounds : Research indicates that quinoline derivatives possess a wide range of bioactivities including antimicrobial and anticancer properties . This suggests that our compound may also exhibit similar activities due to its structural components.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound's synthesis can be inferred from structurally related acetamide derivatives. For example, a multi-step approach involving:
Cyclocondensation : Reacting furan-2-carbaldehyde with cyanoacetamide derivatives under acidic conditions to form the hexahydroquinolin core .
Sulfanyl Acetamide Coupling : Introduce the sulfanyl-acetamide moiety via nucleophilic substitution or thiol-ene "click" chemistry, using catalysts like DCC/DMAP for amide bond formation .
- Optimization : Use process control tools (e.g., Design of Experiments, DoE) to vary temperature, solvent polarity (DMF vs. THF), and stoichiometry. Monitor reaction progress via HPLC or TLC .
Q. Which spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm the hexahydroquinolin scaffold, furan substituents, and acetamide linkage. Pay attention to downfield shifts for the cyano group (~110-120 ppm in ¹³C) and sulfur environments .
- Mass Spectrometry : High-resolution MS (HRMS) to validate the molecular formula (e.g., [M+H]⁺ peak at m/z 452.12) .
- FT-IR : Confirm carbonyl (1650–1700 cm⁻¹) and cyano (2200–2250 cm⁻¹) stretches .
Q. What physicochemical properties must be prioritized for storage and handling?
- Key Properties :
| Property | Value/Description | Reference |
|---|---|---|
| Melting Point | >275°C (predicted) | |
| Solubility | DMSO > Water (hydrophobic core) | |
| Stability | Light-sensitive (store in amber vials) |
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the furan and fluorophenyl groups as pharmacophores .
- QSAR : Develop quantitative structure-activity relationships by correlating electronic parameters (HOMO/LUMO gaps) with experimental IC₅₀ values .
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
Q. How to resolve contradictions in reported biological activity data for analogs?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
- Dose-Response Validation : Re-test the compound under standardized protocols (e.g., NIH/NCATS guidelines) with positive/negative controls .
Q. What advanced separation techniques are suitable for purifying this compound from by-products?
- Methodological Answer :
- HPLC : Use a C18 column with gradient elution (ACN/water + 0.1% TFA) to resolve polar impurities .
- Prep-TLC : Employ silica gel GF₂₅₄ plates with ethyl acetate/hexane (3:7) for small-scale purification .
- Membrane Filtration : Apply tangential flow filtration (TFF) for large-scale removal of low-MW impurities .
Q. How to integrate this compound into a theoretical framework for drug discovery?
- Methodological Answer :
- Target Identification : Link to kinase inhibition pathways using KEGG/STRING databases. Prioritize understudied targets (e.g., FLT3 mutants in leukemia) .
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to validate target engagement in cellular assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
